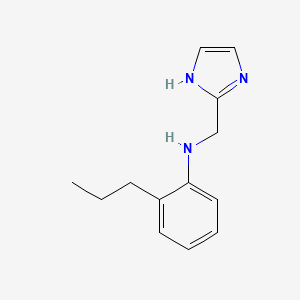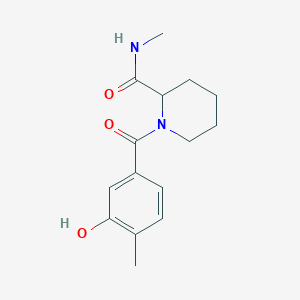
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide, also known as HMBP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMBP is a piperidine derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide involves its interaction with various signaling pathways that are involved in inflammation. 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide inhibits the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines, and also inhibits the activation of MAPKs, which are involved in the signaling of inflammation.
Biochemical and Physiological Effects:
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has shown promising results in its biochemical and physiological effects. Studies have shown that 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide reduces the production of reactive oxygen species (ROS) and inhibits the activation of the NLRP3 inflammasome, which is involved in the activation of inflammatory responses. 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has limitations in terms of its toxicity and potential side effects, which need to be considered when conducting experiments.
将来の方向性
There are several future directions for the research on 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide. One of the significant areas of research is its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has also shown potential as a neuroprotective agent and may have applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to explore the potential of 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide in these areas and to identify any potential side effects and toxicity.
Conclusion:
In conclusion, 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide is a piperidine derivative that has shown promising results in its potential applications in scientific research. 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has been synthesized through various methods and has shown potential as an anti-inflammatory agent, neuroprotective agent, and in the treatment of various inflammatory diseases. Further research is needed to explore the potential of 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide in these areas and to identify any potential side effects and toxicity.
合成法
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has been synthesized through various methods, including the reaction of 3-hydroxy-4-methylbenzoic acid with N-methylpiperidine-2-carboxylic acid, followed by the addition of thionyl chloride and then the reaction with methylamine. Another method involves the reaction of 3-hydroxy-4-methylbenzoyl chloride with N-methylpiperidine-2-carboxamide.
科学的研究の応用
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide has been studied extensively for its potential applications in scientific research. One of the significant applications of 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide is its role as a potential anti-inflammatory agent. Studies have shown that 1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduces the expression of COX-2 and iNOS enzymes.
特性
IUPAC Name |
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-6-7-11(9-13(10)18)15(20)17-8-4-3-5-12(17)14(19)16-2/h6-7,9,12,18H,3-5,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQXZOCVRFBKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2C(=O)NC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxy-4-methylbenzoyl)-N-methylpiperidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

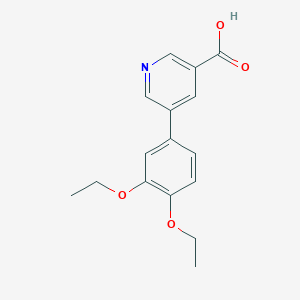
![3-[(4-Chloro-3-fluorophenyl)carbamoylamino]benzoic acid](/img/structure/B7588309.png)
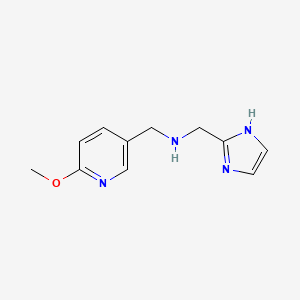

![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)
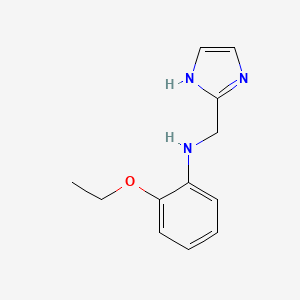
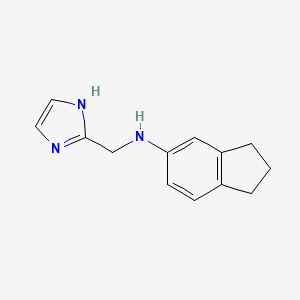

![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)
